molecular formula C5H11NO2S B13252674 3-Methylbut-3-ene-1-sulfonamide

3-Methylbut-3-ene-1-sulfonamide

Cat. No.: B13252674
M. Wt: 149.21 g/mol
InChI Key: HEEISXPFCWRIQT-UHFFFAOYSA-N
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Description

3-Methylbut-3-ene-1-sulfonamide is an organic compound with the molecular formula C₅H₁₁NO₂S. It is characterized by the presence of a sulfonamide group attached to a 3-methylbut-3-ene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-3-ene-1-sulfonamide typically involves the reaction of 3-methylbut-3-ene-1-amine with a sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Methylbut-3-ene-1-amine+Sulfonyl chlorideThis compound+HCl\text{3-Methylbut-3-ene-1-amine} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylbut-3-ene-1-amine+Sulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-3-ene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

3-Methylbut-3-ene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbut-3-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-1-ene: Similar in structure but lacks the sulfonamide group.

    But-3-ene-1-sulfonamide: Similar but without the methyl group at the third position.

    3-Methylbut-3-ene-1-amine: Precursor in the synthesis of 3-Methylbut-3-ene-1-sulfonamide.

Uniqueness

This compound is unique due to the presence of both a double bond and a sulfonamide group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

3-methylbut-3-ene-1-sulfonamide

InChI

InChI=1S/C5H11NO2S/c1-5(2)3-4-9(6,7)8/h1,3-4H2,2H3,(H2,6,7,8)

InChI Key

HEEISXPFCWRIQT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCS(=O)(=O)N

Origin of Product

United States

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